1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea
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Overview
Description
1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is a synthetic organic compound that features a tert-butyl group, a benzoyl group, an isoxazole ring, and a thiourea moiety
Scientific Research Applications
1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its thiourea moiety.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of 1-(4-(Tert-butyl)benzoyl)-3-(5-methylisoxazol-3-YL)thiourea is not specified in the retrieved information. Its applications in scientific research suggest that it may interact with other substances in a variety of ways.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Benzoyl Intermediate: The synthesis begins with the preparation of 4-(tert-butyl)benzoyl chloride from 4-(tert-butyl)benzoic acid using thionyl chloride (SOCl₂) under reflux conditions.
Isoxazole Ring Formation: The 5-methylisoxazole ring is synthesized separately through a cyclization reaction involving appropriate precursors such as 3-methyl-2-butanone and hydroxylamine hydrochloride.
Thiourea Formation: The final step involves the reaction of the benzoyl chloride intermediate with the isoxazole derivative and thiourea under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄), leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), resulting in the reduction of the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the thiourea moiety, where nucleophiles such as amines or thiols replace the sulfur or nitrogen atoms.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Alcohols
Substitution: Thiourea derivatives with substituted nucleophiles
Comparison with Similar Compounds
Similar Compounds
1-(4-(Tert-butyl)benzoyl)-3-phenylthiourea: Similar structure but with a phenyl group instead of the isoxazole ring.
1-(4-(Tert-butyl)benzoyl)-3-(4-methylphenyl)thiourea: Similar structure but with a 4-methylphenyl group instead of the isoxazole ring.
Uniqueness
1-(4-tert-butylbenzoyl)-3-(5-methyl-1,2-oxazol-3-yl)thiourea is unique due to the presence of the isoxazole ring, which imparts distinct chemical and biological properties compared to its analogs. The combination of the tert-butyl group, benzoyl group, and isoxazole ring makes this compound a valuable candidate for various applications in scientific research and industry.
Properties
IUPAC Name |
4-tert-butyl-N-[(5-methyl-1,2-oxazol-3-yl)carbamothioyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-10-9-13(19-21-10)17-15(22)18-14(20)11-5-7-12(8-6-11)16(2,3)4/h5-9H,1-4H3,(H2,17,18,19,20,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIVZHZZXICMDD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=S)NC(=O)C2=CC=C(C=C2)C(C)(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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